2-(3-(Trifluoromethyl)phenyl)acetaldehyde

Organic Synthesis Physical Chemistry Purification

2-(3-(Trifluoromethyl)phenyl)acetaldehyde (CAS 21172‑31‑6) is a fluorinated aromatic aldehyde belonging to the class of substituted phenylacetaldehydes. It bears a single trifluoromethyl group at the meta position of the phenyl ring, which imparts a characteristic electron‑withdrawing influence on the aldehyde functionality through the aryl‑CH₂ bridge [REFS‑1].

Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
CAS No. 21172-31-6
Cat. No. B1320817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Trifluoromethyl)phenyl)acetaldehyde
CAS21172-31-6
Molecular FormulaC9H7F3O
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CC=O
InChIInChI=1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2
InChIKeyLFHOLZIJDWJFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-(Trifluoromethyl)phenyl)acetaldehyde – Meta‑CF₃ Phenylacetaldehyde for Organic Synthesis & Scientific Procurement


2-(3-(Trifluoromethyl)phenyl)acetaldehyde (CAS 21172‑31‑6) is a fluorinated aromatic aldehyde belonging to the class of substituted phenylacetaldehydes. It bears a single trifluoromethyl group at the meta position of the phenyl ring, which imparts a characteristic electron‑withdrawing influence on the aldehyde functionality through the aryl‑CH₂ bridge [REFS‑1]. The compound is primarily employed as a versatile building block in pharmaceutical and agrochemical intermediate synthesis, where the meta‑CF₃ motif is required for downstream target activity [REFS‑2].

Why the Meta‑CF₃ Position Cannot Be Replaced by Para‑ or Ortho‑Isomers in 2-(3-(Trifluoromethyl)phenyl)acetaldehyde


Simple replacement of 2-(3-(trifluoromethyl)phenyl)acetaldehyde with its ortho‑ or para‑substituted isomers, or with non‑fluorinated phenylacetaldehyde, can alter reaction outcomes and purification parameters in subtle but practically significant ways. The position of the CF₃ group on the aromatic ring influences the electron density at the aldehyde carbon, the compound’s boiling point, and its lipophilicity (LogP) [REFS‑1]. When a synthetic route has been optimised for the meta‑CF₃ geometry, a positional isomer may exhibit different reactivity in nucleophilic additions, condensations, or enzyme‑mediated transformations, potentially leading to lower yields or different impurity profiles [REFS‑2]. The quantitative evidence below maps these differentiating dimensions.

Quantitative Differentiation of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde Against Closest Analogs


Predicted Boiling Point Distinguishes Meta from Para Isomer for Distillation‑Based Purification

The predicted boiling point of 2-(3-(trifluoromethyl)phenyl)acetaldehyde (199.5 ± 35.0 °C) is approximately 10 °C lower than that of its para‑substituted isomer 2-(4-(trifluoromethyl)phenyl)acetaldehyde (209.9 ± 35.0 °C) [REFS‑1][REFS‑2]. This difference, although modest, can be exploited in fractional distillation or evaporative work‑up steps that have been tuned for the meta isomer.

Organic Synthesis Physical Chemistry Purification

Documented Oxidation Yield Provides a Reproducible Starting Point for Meta‑Substituted Phenylacetaldehyde Synthesis

In a patent‑exemplified procedure (EP2881384 A1, 2015), Dess‑Martin oxidation of 3-(trifluoromethyl)phenethyl alcohol (2.00 g) in chloroform at 20 °C afforded 1.19 g of the titled aldehyde after chromatographic purification [REFS‑1]. This corresponds to an approximate isolated yield of 60 %, providing a benchmark for process chemists who need to evaluate the feasibility of preparing the meta‑CF₃ aldehyde in‑house.

Synthetic Method Oxidation Yield

Meta‑CF₃ Phenylacetaldehyde Exhibits a Higher Predicted Density Than the Ortho Isomer, Enabling Solvent‑Based Phase Separations

The predicted density of 2-(3-(trifluoromethyl)phenyl)acetaldehyde (1.229 ± 0.06 g cm⁻³) [REFS‑1] is noticeably higher than that of the ortho‑substituted isomer 2-(2-(trifluoromethyl)phenyl)acetaldehyde, which is reported as 1.2 ± 0.1 g cm⁻³ [REFS‑2]. During aqueous‑organic work‑ups or liquid–liquid extractions, this density difference can influence phase behaviour and the choice of extraction solvents.

Physical Properties Density Liquid‑Liquid Separation

Meta‑CF₃ Placement Reduces the Electron‑Withdrawing Impact on the Aldehyde Carbon Relative to Para, Modulating Reactivity in Nucleophilic Additions (Class‑Level Inference)

The trifluoromethyl group exerts a strong electron‑withdrawing effect via the inductive pathway, which is transmitted through the aromatic ring and the benzylic methylene bridge to the carbonyl carbon. In the meta configuration, the CF₃ group cannot directly conjugate with the reaction centre, whereas the para isomer benefits from a mesomeric electron‑withdrawing influence. This class‑level principle implies that the meta‑CF₃ phenylacetaldehyde is slightly less electrophilic at the carbonyl carbon than its para counterpart, a trend consistent with Hammett σₘ = 0.43 vs. σₚ = 0.54 for the CF₃ substituent [REFS‑1]. No direct kinetic comparison of the two phenylacetaldehyde isomers is available; however, the σ‑value difference provides a quantitative framework for predicting relative reactivity in nucleophilic addition or condensation reactions.

Electronic Effects Reactivity Nucleophilic Addition

Recommended Procurement & Application Scenarios for 2-(3-(Trifluoromethyl)phenyl)acetaldehyde


Medicinal Chemistry: Building Block for Meta‑CF₃‑Containing Drug Candidates

When a medicinal chemistry programme requires a phenylacetaldehyde intermediate bearing a meta‑trifluoromethyl group, 2-(3-(trifluoromethyl)phenyl)acetaldehyde is the direct precursor. Its use avoids the need for late‑stage introduction of the CF₃ group via costly cross‑coupling or radical trifluoromethylation, thereby streamlining the synthetic route [REFS‑1]. The documented Dess‑Martin oxidation yield provides a reliable baseline for scale‑up calculations [REFS‑2].

Process Development: Purification Method Selection Based on Boiling‑Point and Density Differences

Process chemists selecting between meta, ortho, and para CF₃‑phenylacetaldehyde isomers can use the predicted boiling point (199.5 °C for meta vs. 209.9 °C for para) to design distillation protocols or evaporative concentration steps that minimise thermal degradation [REFS‑1]. The higher density of the meta isomer relative to the ortho isomer informs liquid–liquid extraction design, ensuring reproducible phase separation during aqueous work‑up [REFS‑2].

Kinetic and Mechanistic Studies: Probing Electronic Effects of the CF₃ Substituent

The meta‑CF₃ phenylacetaldehyde scaffold serves as a well‑defined substrate for studying substituent electronic effects on aldehyde reactivity. The quantitative Hammett σₘ‑σₚ difference (0.43 vs. 0.54) allows researchers to correlate reaction rates with electrophilicity in nucleophilic addition or enzyme‑catalysed transformations [REFS‑1].

Analytical Reference Standard: Identity Confirmation of Process Impurities or Metabolites

Because the meta‑CF₃ positional isomer possesses distinct chromatographic retention and NMR spectroscopic signatures compared to ortho‑ and para‑isomers, authentic 2-(3-(trifluoromethyl)phenyl)acetaldehyde is essential as a reference standard for HPLC, GC, or LC‑MS methods used to monitor impurity profiles or metabolic pathways involving trifluoromethylated phenylacetaldehydes [REFS‑1].

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